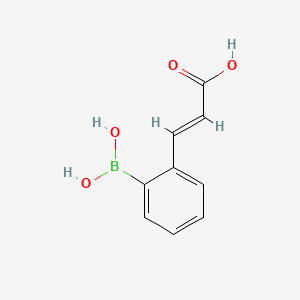

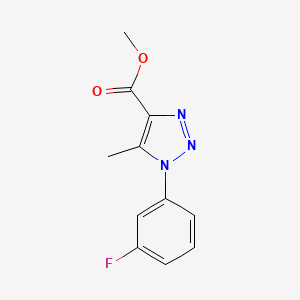

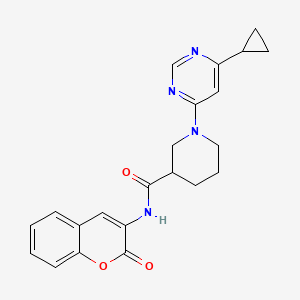

![molecular formula C23H15F2N3 B2355744 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-27-6](/img/structure/B2355744.png)

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, also known as FPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Photophysical and Electrochemical Properties

Research indicates that the introduction of fluorine atoms into the pyrazoloquinoline molecule modifies several of its properties, including fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. Fluorine's distance-dependent electron-withdrawing effect can tune the basicity of the molecule, leading to increased resistance to proton donors and preserving high fluorescence yield even in the presence of strong proton donors like TFA (Szlachcic & Uchacz, 2018).

Reversible Quenching of Fluorescence

Pyrazoloquinoline derivatives exhibit efficient quenching processes in the presence of protic acid, which is reversible and can be fully recovered, indicating potential for use in fluorescence-based sensors (Mu et al., 2010).

Molecular Sensors

The chromophore 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline is highlighted for its versatility in constructing brightly fluorescent molecular sensors. It allows integration into systems for metal ion recognition, demonstrating favorable signaling features (Rurack et al., 2002).

Light-emitting Devices

Several studies focus on the synthesis and evaluation of pyrazoloquinoline derivatives for their application in organic light-emitting diodes (OLEDs). These compounds exhibit strong fluorescence in solution and solid state, with potential for use as dye chromophores in OLEDs due to their ability to achieve significant brightness and cover a wide spectral range of electroluminescence (Gondek et al., 2008).

Interaction with Proteins and Cell Imaging

Derivatives of pyrazoloquinoline have been synthesized and studied for their interactions with proteins, demonstrating potential applications in mammalian cell imaging. These derivatives exhibit staining properties to cultured HeLa cells, suggesting their use as fluorophores that can bind with protein molecules (Majumdar et al., 2014).

特性

IUPAC Name |

8-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSRYXBWHFPMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

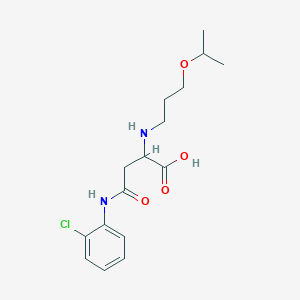

![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)

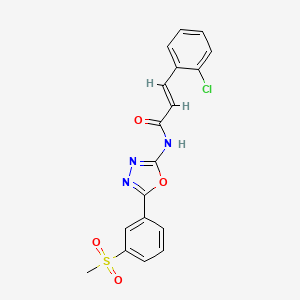

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)

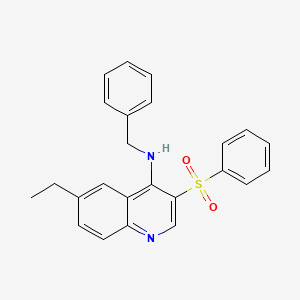

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)